Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Isopropyl 4-[(2-methoxy-5-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic small-molecule compound characterized by a 1,8-naphthyridine core substituted with an isopropyl carboxylate group at position 3, a methyl group at position 7, and a 2-methoxy-5-methylphenylamino moiety at position 2.
Properties
CAS No. |
1251633-36-9 |
|---|---|
Molecular Formula |
C24H20N4O3S |
Molecular Weight |
444.51 |
IUPAC Name |
3-benzyl-1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O3S/c1-2-16-8-10-18(11-9-16)22-25-20(31-26-22)15-27-19-12-13-32-21(19)23(29)28(24(27)30)14-17-6-4-3-5-7-17/h3-13H,2,14-15H2,1H3 |
InChI Key |
SLMYOEHNLVTGMH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495), a structurally distinct but functionally relevant compound. Below is a comparative analysis based on structural, metabolic, and mechanistic differences:
Structural Comparison
Mechanistic and Metabolic Insights
Metabolic Activation: DF 203 requires CYP1A1-mediated 6-hydroxylation for bioactivation, forming 6-OH 203, which is critical for its antitumor selectivity . CYP1A1 induction by DF 203 correlates with its cytotoxic effects in sensitive cell lines (e.g., MCF-7), while resistant lines (e.g., MDA-MB-435) lack CYP1A1 induction .
Selectivity and Resistance: DF 203’s activity is cell line-dependent, tied to CYP1A1 expression.
Structural-Activity Relationships (SAR): Benzothiazoles like DF 203 rely on planar aromatic systems for DNA intercalation or enzyme interaction. The isopropyl carboxylate group in the naphthyridine derivative could enhance solubility or modulate pharmacokinetics compared to DF 203’s hydroxylated metabolite.
Antitumor Efficacy
- DF 203 demonstrates nanomolar potency in CYP1A1-expressing breast cancer models (e.g., MCF-7), with irreversible CYP1A1 inhibition contributing to cytotoxicity .
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